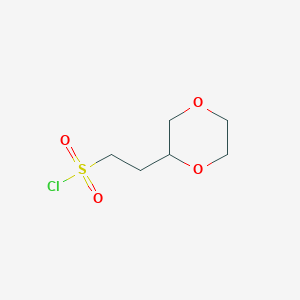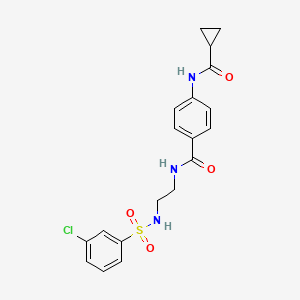![molecular formula C9H7N5S B2976053 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 320416-40-8](/img/structure/B2976053.png)
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are interesting due to their valuable biological properties. Some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and they can also act as antifungal, antitubercular, and antibacterial agents .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
The molecular formula of “6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is C9H7N5S . Its average mass is 217.250 Da and its monoisotopic mass is 217.042221 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the annulation of 1,2,4-triazole fragment to pyrimidine ring and the oxidation of aminopyrimidine Shiff bases . The condensation of hydrazides with aminopyrimidine Shiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .
Scientific Research Applications
Antibacterial and Antifungal Applications
TPs have been found to exhibit antibacterial and antifungal properties . This makes them potentially useful in the development of new antimicrobial agents.
Antiviral Applications
TPs have also shown antiviral properties . This suggests that they could be used in the development of antiviral drugs.
Antiparasitic Applications
TPs have demonstrated antiparasitic activity . This could make them valuable in the treatment of parasitic infections.
Anticancer Applications
TPs have been found to have anticancer properties . They could potentially be used in the development of new cancer treatments.
Treatment of Neurological Disorders
Some TPs have been reported as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . These properties suggest potential applications in the treatment of neurological disorders such as Alzheimer’s disease and insomnia .
Cardiovascular Applications
TPs have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
CDK2 Inhibition for Cancer Treatment
Some derivatives of TPs have been found to inhibit CDK2, a target for cancer treatment . This suggests that they could be used in the development of new cancer therapies.
Use in Agriculture
TPs have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal .
Mechanism of Action
While the specific mechanism of action for “6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is not mentioned in the search results, it is known that non-covalent inhibitors mainly act by binding to the active site stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions .
Future Directions
The future directions for “6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, [1,2,4]triazolo[1,5-a]pyrimidines have shown promise as corrosion inhibitors and as potential drug candidates for diseases like cancer .
properties
IUPAC Name |
6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-8-7(6-1-2-15-4-6)3-11-9-12-5-13-14(8)9/h1-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCZVCMCVRHJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(N3C(=NC=N3)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2975971.png)
![(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2975974.png)

![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B2975986.png)
![N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2975987.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2975989.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)
